An In-depth Technical Guide to Irganox 1035: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Irganox 1035: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irganox 1035 is a high-performance, sulfur-containing phenolic antioxidant and heat stabilizer.[1][2][3][4] Its multifunctional nature, combining a sterically hindered phenolic group for primary antioxidant activity with a thioether moiety for secondary stabilization, makes it highly effective in protecting organic polymers against thermo-oxidative degradation.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and common applications of Irganox 1035, tailored for a scientific audience. It includes a summary of its quantitative properties, a description of relevant experimental evaluation techniques, and a visualization of its antioxidant mechanism.
Chemical Identity and Structure
Irganox 1035 is chemically known as Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1][5] The molecule features two sterically hindered phenolic units linked by a flexible thioether-containing chain. This unique structure is key to its dual-function antioxidant capability.
Key Identifiers:
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IUPAC Name: 2-[2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate[6]
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CAS Number: 41484-35-9[5]
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SMILES: CC(C)(C)c1cc(CCC(=O)OCCSCCOC(=O)CCc2cc(c(O)c(c2)C(C)(C)C)C(C)(C)C)cc(c1O)C(C)(C)C[6]
Physicochemical Properties
Irganox 1035 is typically supplied as a white to off-white powder or in a granulated, free-flowing form (Irganox 1035 FF).[3] It is characterized by its low volatility, resistance to extraction, and stability to light and heat.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of Irganox 1035
| Property | Value | Reference(s) |
| Physical State | White to off-white powder or granules | [3] |
| Molecular Weight | 642.93 g/mol | [5][7] |
| Melting Range | 63 - 78 °C | [3][5] |
| Flash Point | 140 °C | [5] |
| Bulk Density | 0.53 - 0.63 g/mL | [5] |
| Specific Gravity | ~1.00 @ 25°C | [5] |
| Ash Content | ≤ 0.03% | [3] |
| Volatiles | ≤ 0.1% | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Transmittance (10g/100ml Toluene) | ≥ 95% @ 425 nm; ≥ 97% @ 500 nm | [3] |
Mechanism of Action: A Dual-Function Antioxidant
Irganox 1035 functions as a multifunctional stabilizer by interrupting the polymer degradation cycle at two distinct points. This dual mechanism provides comprehensive protection during high-temperature processing and over the long-term service life of the material.[1]
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Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic groups act as primary antioxidants. They donate a hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during the initial stages of oxidation. This process neutralizes the radicals, converting them into stable hydroperoxides and forming a stable, non-reactive phenoxy radical, thereby terminating the auto-oxidative chain reaction.[1]
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Secondary Antioxidant (Hydroperoxide Decomposition): The thioether linkage in the backbone of the molecule acts as a secondary antioxidant. It decomposes the hydroperoxides (ROOH), which are formed during the primary antioxidant action, into non-radical, stable products. This prevents the hydroperoxides from breaking down into new, destructive radicals under thermal stress. This hydroperoxide decomposition is particularly effective at elevated temperatures.[1]
Applications in Industry and Research
Irganox 1035 is compatible with a wide array of organic polymers. Its primary application is in the stabilization of polyolefins, particularly polyethylene (PE) and cross-linked polyethylene (XLPE) used in wire and cable insulation, where long-term thermal stability is critical.[1][2][3] It is especially effective in systems containing carbon black.[2]
Other notable applications include:
Recommended usage levels are typically in the range of 0.2% to 0.4%, depending on the polymer substrate and the performance requirements of the final application.[8][10]
Experimental Protocols for Evaluation
Evaluating the efficacy of an antioxidant like Irganox 1035 involves a suite of analytical techniques designed to measure its impact on polymer stability and to quantify its presence. While specific, proprietary protocols are not publicly available, the following standard methodologies are commonly employed in research and quality control settings.
Assessment of Thermo-Oxidative Stability
These methods assess the ability of the antioxidant to protect the polymer against degradation at elevated temperatures.
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Oxidative Induction Time (OIT): This is a primary method for determining the thermal stability of a stabilized material.
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Principle: A sample of the stabilized polymer is heated to a high, constant temperature (e.g., 200-210°C) under a pure oxygen atmosphere within a Differential Scanning Calorimetry (DSC) instrument. The time elapsed until the onset of exothermic oxidation is measured as the OIT. A longer OIT indicates greater stabilization.
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Typical Workflow:
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A small, precisely weighed sample (5-10 mg) of the polymer containing Irganox 1035 is placed in an open aluminum DSC pan.
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The DSC cell is purged with an inert gas (e.g., nitrogen) while the sample is heated rapidly to the isothermal test temperature.
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Once the temperature stabilizes, the gas is switched to pure oxygen.
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The heat flow is monitored until a sharp exothermic peak is observed, signaling the onset of oxidation. The time from the introduction of oxygen to this onset is the OIT.
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Melt Flow Rate (MFR) / Melt Flow Index (MFI): This technique measures changes in the polymer's viscosity after processing or aging, which correlates with degradation.
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Principle: Polymer degradation (chain scission or cross-linking) alters its molecular weight and, consequently, its viscosity. An MFR test measures the mass of polymer that flows through a standardized die under a specific load and temperature over a set time. An increase in MFR typically suggests chain scission, while a decrease suggests cross-linking. A stable MFR value after multiple processing cycles indicates effective stabilization by the antioxidant.
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Typical Workflow:
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The stabilized polymer is subjected to multiple extrusion cycles to simulate processing.
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After each cycle, a sample is placed in the heated barrel of an MFR plastometer.
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A specified weight is applied, and the extrudate is collected over a precise time interval.
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The collected material is weighed, and the MFR is calculated in g/10 min.
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Thermogravimetric Analysis (TGA): TGA is used to determine the temperature at which the polymer begins to degrade and lose mass.
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Principle: A sample is heated in a controlled atmosphere (e.g., air or oxygen) on a microbalance, and its mass is continuously monitored as a function of temperature. The onset temperature of mass loss is an indicator of thermal stability.
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Typical Workflow:
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A small sample of the stabilized polymer is placed in the TGA pan.
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The sample is heated at a constant rate (e.g., 10°C/min) in an air or oxygen atmosphere.
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The mass of the sample is recorded versus temperature to generate a thermogram. The temperature at which 5% mass loss occurs (T₅) is often used as a key data point for comparing stability.
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Quantification and Migration Studies
These methods are used to determine the concentration of the antioxidant in the polymer and to assess its potential to migrate out of the material.
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High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the quantitative analysis of non-volatile additives like Irganox 1035.
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Principle: The antioxidant is first extracted from the polymer matrix using a suitable solvent. The resulting solution is then injected into an HPLC system. The components are separated on a column (typically a reversed-phase C18 column) and detected, most commonly by a UV detector set to a wavelength where the phenolic chromophore absorbs (e.g., ~277 nm). Quantification is achieved by comparing the peak area to that of a known standard.
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Typical Workflow:
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Extraction: A known mass of the polymer is dissolved in a hot solvent (e.g., xylene) and then precipitated by adding a non-solvent (e.g., methanol). Irganox 1035 remains in the liquid phase. Alternatively, Soxhlet extraction or microwave-assisted extraction may be used.
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Analysis: The extract is filtered and injected into the HPLC.
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Detection: A UV-Vis or Diode Array Detector (DAD) is used for detection and quantification against a calibration curve. Mass Spectrometry (LC-MS) can be used for more sensitive and specific identification.
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Safety and Handling
According to available safety data sheets, Irganox 1035 is a stable compound under normal conditions. However, standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling the material to avoid dust formation and contact with skin and eyes. It is incompatible with strong oxidizing agents. For detailed toxicological and ecological information, users should consult the most recent Safety Data Sheet (SDS) from the supplier.
References
- 1. Irganox 1035|Sulfur-Phenolic Antioxidant|RUO [benchchem.com]
- 2. Antioxidant 1035 CAS#: 41484-35-9 [m.chemicalbook.com]
- 3. welltchem.com [welltchem.com]
- 4. explore.azelis.com [explore.azelis.com]
- 5. mychem.ir [mychem.ir]
- 6. Irganox 1035 | CAS 41484-35-9 | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. linchemical.com [linchemical.com]
- 9. 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester | C38H58O6S | CID 64883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems [mdpi.com]
